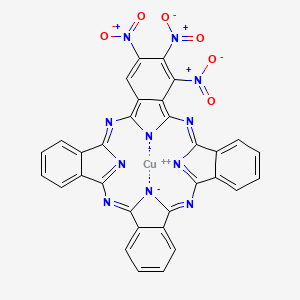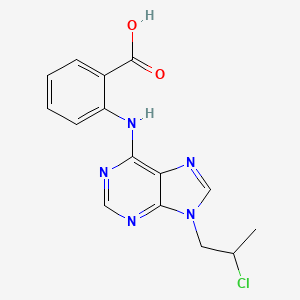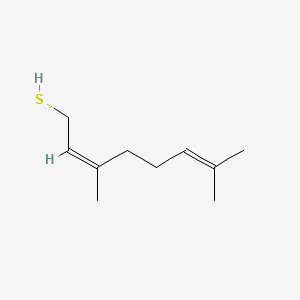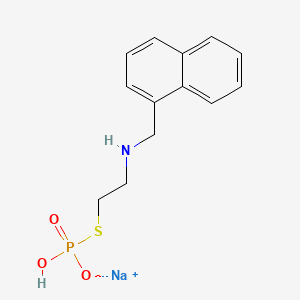
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt typically involves the reaction of phosphorothioic acid derivatives with 2-((1-naphthylmethyl)amino)ethyl compounds. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of phosphorothioic acid oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phosphorothioic acid derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
科学的研究の応用
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, S-(2-((1-naphthylmethyl)amino)ethyl) ester, monosodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
71354-23-9 |
|---|---|
分子式 |
C13H15NNaO3PS |
分子量 |
319.29 g/mol |
IUPAC名 |
sodium;hydroxy-[2-(naphthalen-1-ylmethylamino)ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C13H16NO3PS.Na/c15-18(16,17)19-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7,14H,8-10H2,(H2,15,16,17);/q;+1/p-1 |
InChIキー |
GHPPKNIUUAIXPT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCSP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



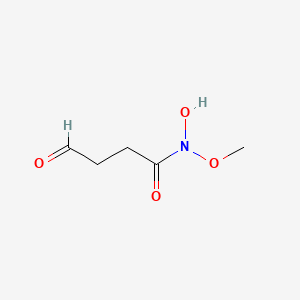

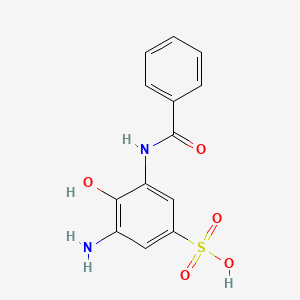
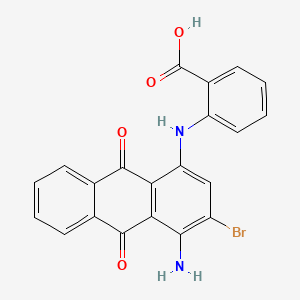
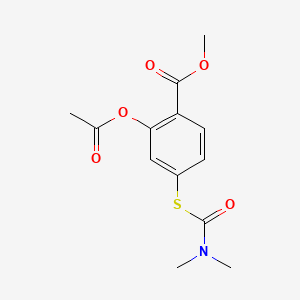
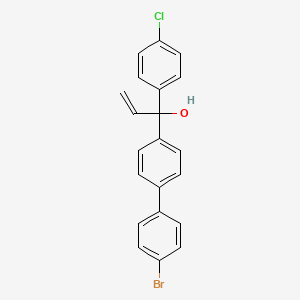
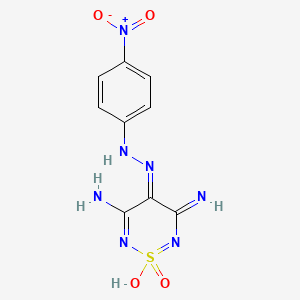
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
